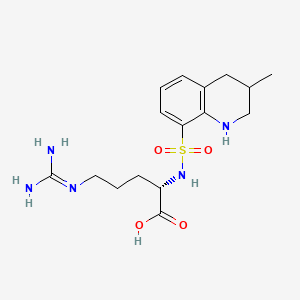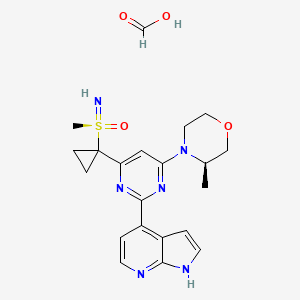![molecular formula C6H4ClNO3S2 B15293760 5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide](/img/structure/B15293760.png)
5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazolidinones. This compound is characterized by a five-membered ring structure containing sulfur and nitrogen atoms, which contribute to its unique chemical properties. It has gained significant attention in various fields of scientific research due to its potential biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-methylthiophene with a suitable isothiocyanate in the presence of a base, followed by oxidation to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, leading to the disruption of essential biological processes. For example, it may act as an inhibitor of bacterial cell wall synthesis, thereby exhibiting antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Another isothiazolinone derivative with similar antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Lacks the chlorine substituent but shares similar chemical reactivity.
5-Chloro-2-methyl-thieno[2,3-d]-pyrimidine: Contains a pyrimidine ring instead of an isothiazolidinone ring
Uniqueness
5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H4ClNO3S2 |
|---|---|
Poids moléculaire |
237.7 g/mol |
Nom IUPAC |
5-chloro-2-methyl-1,1-dioxothieno[2,3-d][1,2]thiazol-3-one |
InChI |
InChI=1S/C6H4ClNO3S2/c1-8-6(9)5-3(13(8,10)11)2-4(7)12-5/h2H,1H3 |
Clé InChI |
TZBWIXZWPHZTEG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(S1(=O)=O)C=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)



![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide](/img/structure/B15293737.png)
![8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one](/img/structure/B15293739.png)
![[2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid](/img/structure/B15293741.png)


